![molecular formula C13H19N7OS B10973094 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10973094.png)
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure comprising multiple pyrazole rings and a hydrazinecarbothioamide group
Métodos De Preparación
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization to introduce the hydrazinecarbothioamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:
- N-CYCLOHEXYL-1,3-DIMETHYL-1H-PYRAZOLO(3,4-B)QUINOLIN-4-AMINE HYDROCHLORIDE
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (3-BROMO-BENZYLIDENE)-HYDRAZIDE
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of pyrazole rings and hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N7OS |
|---|---|
Peso molecular |
321.40 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazol-4-yl)-3-[2-(4-methylpyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C13H19N7OS/c1-8-5-14-20(6-8)10(3)12(21)16-17-13(22)15-11-7-19(4)18-9(11)2/h5-7,10H,1-4H3,(H,16,21)(H2,15,17,22) |
Clave InChI |
VJWHLSMFRUREEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C(C)C(=O)NNC(=S)NC2=CN(N=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


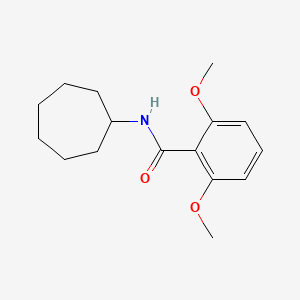
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
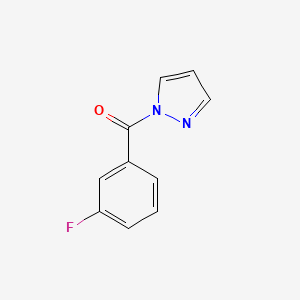
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
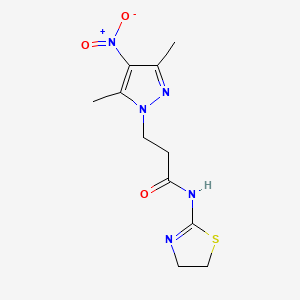
![N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10973042.png)
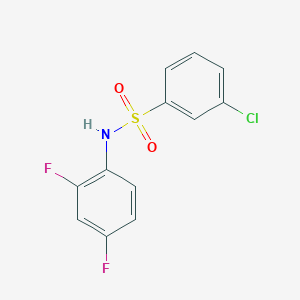
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
![N-(2-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10973050.png)
methanone](/img/structure/B10973052.png)

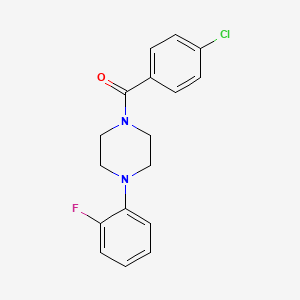
methanone](/img/structure/B10973066.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973068.png)
